2-(2-ethylpiperidin-1-yl)-2-oxoethyl 4-methylbenzoate
Description
2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 4-methylbenzoate is an ester derivative featuring a piperidine ring substituted with an ethyl group at the 2-position, linked via a carbonyl-containing ethyl spacer to a 4-methylbenzoate moiety.
Properties
IUPAC Name |
[2-(2-ethylpiperidin-1-yl)-2-oxoethyl] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-3-15-6-4-5-11-18(15)16(19)12-21-17(20)14-9-7-13(2)8-10-14/h7-10,15H,3-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZBCDYBNFYPIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)COC(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-ethylpiperidin-1-yl)-2-oxoethyl 4-methylbenzoate typically involves the reaction of 4-methylbenzoic acid with 2-(2-ethylpiperidin-1-yl)-2-oxoethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-(2-ethylpiperidin-1-yl)-2-oxoethyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-(2-ethylpiperidin-1-yl)-2-oxoethyl 4-methylbenzoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases, such as infections and inflammatory conditions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-ethylpiperidin-1-yl)-2-oxoethyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs, focusing on variations in the piperidine substituents, ester groups, and aromatic systems:
*Molecular weight inferred from CAS data ; †GC-MS data from adamantane derivatives ; ‡Based on structural similarity to Repaglinide analogs .
Key Observations:
- Piperidine vs. Adamantane/Biphenyl : Replacing the ethylpiperidine group with adamantane () or biphenyl () significantly alters steric bulk and lipophilicity. Adamantane derivatives exhibit higher melting points (e.g., 140–142°C for 2h ) compared to biphenyl analogs (165–167°C ), likely due to enhanced crystal packing efficiency.
- Substituent Position : The 4-methylbenzoate group is conserved in several analogs, suggesting its role in stabilizing aromatic interactions or modulating solubility.
Structural and Conformational Insights
- Crystal Packing : Adamantane derivatives adopt a "head-to-tail" packing motif, driven by van der Waals interactions between the adamantane and aromatic groups . Piperidine-based compounds may exhibit different packing due to the flexibility of the ethyl substituent.
- Piperidine Puckering : The Cremer-Pople parameters () could quantify ring puckering in the ethylpiperidine group, influencing molecular conformation and binding interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
